

# Technical Support Center: Psd2 in Fungal Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PsD2*

Cat. No.: B1576740

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the phosphatidylserine decarboxylase 2 (**Psd2**) enzyme in fungal strains. Our focus is on addressing challenges related to the study of **Psd2** as a potential antifungal target.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary function of **Psd2** in fungi?

**A1:** **Psd2** is a key enzyme in the de novo biosynthesis of phosphatidylethanolamine (PE), a crucial phospholipid component of fungal cell membranes. It catalyzes the decarboxylation of phosphatidylserine (PS) to produce PE. This process is vital for maintaining membrane integrity, fluidity, and function. In yeast, there are two distinct PS decarboxylases, Psd1 and **Psd2**, which differ from mammalian cells that have a single PSD gene.[\[1\]](#)

**Q2:** Why is **Psd2** considered a promising antifungal drug target?

**A2:** **Psd2** is an attractive target for several reasons. Firstly, the pathway for PE synthesis in fungi has differences from the mammalian pathway, offering a window for selective toxicity.[\[2\]](#) Secondly, the loss of **Psd2** function leads to significant growth defects, increased stress sensitivity, and reduced virulence in pathogenic fungi like *Candida albicans* and *Aspergillus nidulans*.[\[3\]](#)[\[4\]](#) This suggests that inhibiting **Psd2** could be an effective antifungal strategy, either alone or in combination with other drugs.

Q3: What is the expected phenotype of a **psd2** deletion mutant (**psd2Δ**)?

A3: A **psd2Δ** mutant typically exhibits several distinct phenotypes:

- Growth Defects: Slower growth, especially on minimal media. This can sometimes be partially rescued by supplementing the media with ethanolamine or choline.[3]
- Altered Membrane Composition: A significant decrease in phosphatidylethanolamine (PE) levels and a corresponding increase in phosphatidylserine (PS) levels.
- Increased Sensitivity to Stress: Heightened sensitivity to cell wall stressors (e.g., Calcofluor White, Caspofungin), osmotic stress, and temperature changes. This is due to the compromised integrity of the cell membrane.
- Morphogenesis Defects: In filamentous fungi, deletion of **Psd2** orthologs can lead to aberrant conidiophore structures and reduced conidiation.[3]
- Attenuated Virulence: A significant reduction in the ability to cause disease in animal models of infection.[4]

Q4: The user prompt mentioned "Overcoming resistance to **Psd2**". What does this mean?

A4: This is likely a conceptual misunderstanding. **Psd2** itself is not a mechanism of resistance to common antifungals. Instead, due to its critical role in membrane biosynthesis, inhibiting or deleting **Psd2** is expected to increase fungal susceptibility to drugs that target the cell membrane or cell wall, such as azoles and echinocandins. The research focus in this area is on using **Psd2** inhibitors as a way to overcome existing antifungal resistance or to create synergistic drug combinations.[4][5][6]

## Troubleshooting Guides

### Problem 1: My **psd2Δ** mutant strain grows extremely poorly or not at all.

- Possible Cause: The deletion of **Psd2** can be highly detrimental, leading to severe growth defects.

- Solution 1: Media Supplementation: Try supplementing your growth media with 1M sorbitol to provide osmotic support. Additionally, adding ethanolamine or choline to the media can sometimes partially rescue the growth defect by feeding into alternative pathways for PE synthesis.<sup>[3]</sup>
- Solution 2: Confirm Genotype: Ensure your knockout was successful and that no secondary mutations have occurred. Verify the deletion using PCR and sequencing.
- Solution 3: Use a Conditional Expression System: If a full deletion is lethal or results in an unworkable phenotype in your strain, consider creating a conditional mutant (e.g., using a tetracycline-repressible or galactose-inducible promoter) to control **Psd2** expression.

## Problem 2: I am not seeing increased susceptibility to antifungals in my **psd2Δ** mutant.

- Possible Cause 1: Compensatory Mechanisms: Fungi can sometimes adapt to the loss of one pathway by upregulating another. For example, the Kennedy pathway, which synthesizes PE from exogenous ethanolamine, might be upregulated.
- Solution 1: Test in Minimal Media: Perform your antifungal susceptibility tests in a minimal medium that does not contain ethanolamine or choline to prevent activation of compensatory pathways.
- Possible Cause 2: Redundant Genes: In some fungal species, other genes may have overlapping functions with **Psd2**.
- Solution 2: Bioinformatic Analysis: Perform a BLAST search to identify any other potential phosphatidylserine decarboxylase homologs in your fungal species' genome. It may be necessary to create a double or triple mutant.
- Possible Cause 3: Inappropriate Antifungal Concentration: The effect might only be apparent within a specific concentration range of the antifungal.
- Solution 3: Detailed MIC Testing: Instead of a simple spot assay, perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) with a fine gradient of antifungal concentrations.

## Problem 3: I am trying to inhibit **Psd2** with a chemical inhibitor (e.g., doxorubicin) but see no effect.

- Possible Cause 1: Poor Compound Permeability: The inhibitor may not be efficiently entering the fungal cell.
- Solution 1: Use a Permeabilizing Agent: Consider co-treatment with a sub-inhibitory concentration of a membrane-active agent, like a mild detergent or a low dose of an azole, to increase inhibitor uptake.
- Possible Cause 2: Efflux Pump Activity: The fungal cell may be actively pumping the inhibitor out.
- Solution 2: Co-administer an Efflux Pump Inhibitor: Test your **Psd2** inhibitor in combination with known efflux pump inhibitors to see if this enhances its activity.
- Possible Cause 3: Off-target Effects: The observed phenotype (or lack thereof) may be due to the inhibitor acting on other cellular targets.
- Solution 3: In Vitro Enzyme Assay: Confirm that your inhibitor directly affects **Psd2** activity using a cell-free enzyme assay with purified or mitochondrially-enriched **Psd2**. A detailed protocol for a fluorescence-based Psd activity assay is provided below.[\[2\]](#)[\[7\]](#)

## Data Presentation

### Table 1: Representative Antifungal Susceptibility Data

This table provides an example of the expected changes in Minimum Inhibitory Concentration (MIC) values for common antifungals when **Psd2** is deleted. Actual values may vary depending on the fungal species and specific strain.

| Antifungal Agent | Class        | Expected MIC in Wild-Type (µg/mL) | Expected MIC in <i>psd2Δ</i> Mutant (µg/mL) | Expected Fold Change |
|------------------|--------------|-----------------------------------|---------------------------------------------|----------------------|
| Fluconazole      | Azole        | 0.25 - 2.0                        | 0.0625 - 0.5                                | 4-fold decrease      |
| Voriconazole     | Azole        | 0.06 - 0.5                        | 0.015 - 0.125                               | 4-fold decrease      |
| Caspofungin      | Echinocandin | 0.125 - 0.5                       | 0.03 - 0.125                                | 4-fold decrease      |
| Amphotericin B   | Polyene      | 0.5 - 2.0                         | 0.125 - 0.5                                 | 4-fold decrease      |

Data are representative and compiled based on the principle that membrane disruption increases susceptibility.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Table 2: Expected Changes in Membrane Phospholipid Composition

This table summarizes the typical changes in the relative abundance of major phospholipids in a *psd2Δ* mutant as would be determined by lipidomics analysis.

| Phospholipid             | Abbreviation | % of Total Phospholipids in Wild-Type | % of Total Phospholipids in <i>psd2Δ</i> Mutant |
|--------------------------|--------------|---------------------------------------|-------------------------------------------------|
| Phosphatidylcholine      | PC           | ~45%                                  | ~40-45%                                         |
| Phosphatidylethanolamine | PE           | ~25%                                  | <5%                                             |
| Phosphatidylinositol     | PI           | ~15%                                  | ~15-20%                                         |
| Phosphatidylserine       | PS           | <5%                                   | ~20-30%                                         |
| Phosphatidic Acid        | PA           | <5%                                   | ~5-10%                                          |
| Cardiolipin              | CL           | ~5%                                   | ~5%                                             |

Values are approximations based on published fungal lipidomics data.[\[14\]](#)[\[15\]](#) The key expected change is a dramatic decrease in PE and a corresponding increase in PS.

## Experimental Protocols

### Protocol 1: CRISPR/Cas9-Mediated Deletion of **Psd2** in *Candida albicans*

This protocol is adapted from established methods for CRISPR/Cas9 gene editing in *C. albicans*.<sup>[3][7][16][17][18]</sup>

1. Design of Guide RNA (gRNA) and Repair Template: a. Identify the **Psd2** open reading frame in the *C. albicans* genome. b. Use a gRNA design tool (e.g., CHOPCHOP) to select two unique 20-bp target sequences with adjacent NGG PAM sites, preferably in the 5' region of the gene. c. Design a repair template consisting of a selectable marker (e.g., SAT1) flanked by 80-100 bp homology arms corresponding to the regions immediately upstream and downstream of the **Psd2** coding sequence.
2. Preparation of Transformation Components: a. Cas9 Expression Construct: Linearize a plasmid carrying a *C. albicans*-optimized CAS9 gene (e.g., pp2280 digested with StuI) for transient expression.<sup>[16]</sup> b. gRNA Expression Cassette: Use fusion PCR to generate a cassette containing a suitable promoter (e.g., SNR52) driving the expression of your designed gRNA scaffold. c. Repair Template: Amplify the repair template construct by PCR.
3. Transformation: a. Prepare competent *C. albicans* cells using the standard lithium acetate/PEG method. b. Co-transform the cells with the linearized Cas9 construct, the gRNA expression cassette, and the repair template DNA. c. Plate the transformation mixture on selective media (e.g., YPD + nourseothricin for the SAT1 marker) and incubate at 30°C for 2-3 days.
4. Verification of Mutants: a. Screen transformants by colony PCR using primers that flank the **Psd2** locus. A successful knockout will yield a different sized band compared to the wild-type. b. Confirm the absence of the **Psd2** gene by PCR using internal primers. c. Sequence the integration junctions to ensure correct insertion of the repair template.

### Protocol 2: Analysis of Fungal Membrane Phospholipids by LC-MS

This protocol provides a general workflow for the extraction and relative quantification of phospholipids.[\[1\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

1. Cell Harvesting and Quenching: a. Grow fungal cultures to mid-log phase. b. Rapidly harvest cells by centrifugation at 4°C. c. Immediately quench metabolic activity by resuspending the cell pellet in ice-cold methanol or by flash-freezing in liquid nitrogen.
2. Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Include an internal standard mixture containing known amounts of lipid species not expected in your sample. b. Disrupt cells thoroughly using glass beads and vigorous vortexing or a bead beater. c. Add chloroform and a weak acid (e.g., citric acid) to create a final chloroform:methanol:water ratio of approximately 2:1:0.8. Vortex thoroughly. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase into a new glass tube. f. Dry the lipid extract under a stream of nitrogen gas.
3. LC-MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform). b. Inject the sample onto a C18 reverse-phase liquid chromatography column. c. Elute the phospholipids using a gradient of mobile phases (e.g., water/acetonitrile/methanol with ammonium formate). d. Detect and identify lipid species using a tandem mass spectrometer (MS/MS) in both positive and negative ion modes, looking for characteristic precursor and fragment ions for each phospholipid class. e. Quantify the relative abundance of each lipid species by integrating the area under the peak and normalizing to the internal standard.

## Mandatory Visualizations



Fig 1. Experimental workflow for creating and analyzing a **Psd2** knockout.

[Click to download full resolution via product page](#)

Caption: Fig 1. Experimental workflow for creating and analyzing a **Psd2** knockout.



[Click to download full resolution via product page](#)

Caption: Fig 2. **Psd2** function and downstream stress signaling activation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. protocols.io [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 6. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for CRISPR/Cas9 Mutagenesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal susceptibility profiles for fungal isolates from corneas and contact lenses in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A detailed lipidomic study of human pathogenic fungi Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Analysis of the Lipidomic Signatures in Rhizopus delemar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR/Cas9 genome editing in Candida albicans [protocols.io]
- 17. Method for CRISPR/Cas9 Mutagenesis in Candida albicans. | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | CRISPR-Based Genetic Manipulation of Candida Species: Historical Perspectives and Current Approaches [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]
- 22. lipidmaps.org [lipidmaps.org]
- To cite this document: BenchChem. [Technical Support Center: Psd2 in Fungal Strains]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1576740#overcoming-resistance-to-psd2-in-fungal-strains\]](https://www.benchchem.com/product/b1576740#overcoming-resistance-to-psd2-in-fungal-strains)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)